(1,3-Benzodioxol-5-ylmethyl)(4-ethylbenzyl)amine hydrobromide is a chemical compound characterized by its unique structure and potential applications in medicinal chemistry. It is classified as an amine derivative, specifically a benzylamine derivative, and has been studied for its pharmacological properties. The compound's structure includes a benzodioxole moiety, which is known for its biological activity and presence in various natural products.
The compound can be sourced from chemical suppliers such as Sigma-Aldrich, where it is cataloged with the CAS Number 1609400-82-9 and a linear formula of C17H19N2O2 . Its synthesis and characterization have been documented in various scientific literature, indicating its relevance in research and development.
This compound falls under the category of amines, specifically secondary amines due to the presence of two organic substituents attached to the nitrogen atom. It also belongs to the broader class of benzylamines, which are compounds that feature a benzyl group attached to an amine.
The synthesis of (1,3-benzodioxol-5-ylmethyl)(4-ethylbenzyl)amine hydrobromide typically involves multi-step organic reactions. The general approach includes:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product. Analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of (1,3-benzodioxol-5-ylmethyl)(4-ethylbenzyl)amine hydrobromide features:
The compound's structural data can be represented as follows:
Property | Value |
---|---|
Molecular Weight | 283.34 g/mol |
Melting Point | Not specified |
Solubility | Soluble in water (as hydrobromide) |
(1,3-Benzodioxol-5-ylmethyl)(4-ethylbenzyl)amine hydrobromide can participate in various chemical reactions typical for amines:
These reactions are significant for synthesizing derivatives with enhanced biological activity or altered pharmacological properties. Reaction conditions such as temperature, solvent type, and catalysts may vary depending on the specific transformation being performed.
The mechanism of action for (1,3-benzodioxol-5-ylmethyl)(4-ethylbenzyl)amine hydrobromide primarily relates to its interaction with biological targets such as receptors or enzymes. While specific mechanisms may vary based on application:
Research indicates that compounds with similar structures have shown efficacy in modulating biological pathways related to pain management and inflammation.
The physical properties include:
Chemical properties include:
(1,3-Benzodioxol-5-ylmethyl)(4-ethylbenzyl)amine hydrobromide has potential applications in:
Reductive amination has emerged as the predominant synthetic route for constructing the unsymmetrical diamine scaffold of (1,3-Benzodioxol-5-ylmethyl)(4-ethylbenzyl)amine hydrobromide. This method involves the sequential condensation of 1,3-benzodioxole-5-carbaldehyde with 4-ethylbenzylamine under reducing conditions, typically employing sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane at ambient temperature [2] [5]. The reaction specificity is enhanced through pH control, maintaining conditions between pH 5-7 using acetic acid to minimize dialkylation byproducts. Analytical monitoring via thin-layer chromatography (Rf = 0.45 in ethyl acetate/hexane 1:1) confirms intermediate formation before hydrobromide salt formation [5].
Alternative methodologies include phase-transfer catalysis for biphasic systems, utilizing benzyltriethylammonium chloride in a toluene/water system. This approach reduces reaction times by 40% compared to traditional methods, achieving yields exceeding 78% at 50°C [5]. Microwave-assisted synthesis demonstrates further improvements, completing the alkylation in 15 minutes at 100°C with 85% isolated yield of the free base [2]. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol-water mixtures, with final purity ≥95% confirmed by HPLC analysis [2].
Table 1: Comparative Analysis of Amine-Alkylation Methods
Method | Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Reductive Amination | NaBH(OAc)₃, DCE, rt, 12h | 78 | ≥95 |
Phase-Transfer Catalysis | BTEAC, Toluene/H₂O, 50°C, 4h | 82 | ≥93 |
Microwave-Assisted | 100°C, 15min, neat conditions | 85 | ≥96 |
Hydrobromide salt formation represents a critical purification and stabilization step for the target compound. Systematic solvent screening reveals that ethanol-water (4:1 v/v) at 0-5°C produces crystals with optimal morphology and stoichiometric consistency. The free base is dissolved in warm ethanol (50°C) before dropwise addition of 48% w/v aqueous HBr at molar ratios between 1:1 and 1:1.05 [1] [5]. Stoichiometric excess beyond 1.05 molar equivalents leads to hydrobromide hydrate formation, as confirmed by Karl Fischer titration showing >2% water content [5].
Crystallization kinetics studies demonstrate that slow cooling (0.1°C/min) to 4°C generates large prismatic crystals with superior filtration characteristics, reducing processing time by 30% compared to rapid cooling methods. The resulting salt exhibits consistent melting points (mp 192-194°C) and spectroscopic validation through ¹H NMR (DMSO-d₆): δ 1.20 (t, 3H, CH₂CH₃), 2.58 (q, 2H, CH₂CH₃), 3.85 (s, 4H, NCH₂Ar), 5.98 (s, 2H, OCH₂O), 6.80-7.30 (m, 7H, Ar-H), 9.15 (s, br, 2H, NH⁺·Br⁻) [1] [2]. Salt stability assessments indicate no decomposition after six months when stored in amber vials at -20°C under nitrogen atmosphere [1].
Table 2: Salt Crystallization Optimization Parameters
Solvent System | HBr:Amine Ratio | Cooling Rate (°C/min) | Crystal Yield (%) | Water Content (%) |
---|---|---|---|---|
Ethanol | 1.00:1 | 0.5 | 65 | 1.8 |
Ethanol-Water (4:1) | 1.03:1 | 0.2 | 88 | 0.9 |
Acetone | 1.05:1 | 1.0 | 72 | 2.5 |
Isopropanol | 1.02:1 | 0.1 | 92 | 0.7 |
Three principal synthetic pathways demonstrate viability for accessing (1,3-Benzodioxol-5-ylmethyl)(4-ethylbenzyl)amine hydrobromide, each with distinctive advantages and limitations. The direct alkylation route utilizes 5-(bromomethyl)-1,3-benzodioxole and 4-ethylbenzylamine in acetonitrile with potassium carbonate base, yielding 70-75% product but requiring extensive purification to remove quaternary ammonium impurities [3] [5].
The reductive amination pathway (Section 1.1) provides superior atom economy and scalability, though it necessitates strict control over reducing agent addition rates to prevent over-reduction of the benzodioxole ring. Impurity profiling identifies <0.5% des-ethyl homolog when using freshly distilled 4-ethylbenzylamine [2].
Alternative Ullman coupling approaches employing copper(I)-catalyzed amination demonstrate feasibility for electron-deficient variants but show limited efficacy for this specific derivative, achieving ≤55% yield despite prolonged reaction times (48h) at 120°C [5]. Economic analysis indicates reductive amination as the most cost-effective route ($25/g at laboratory scale), with potential 40% cost reduction upon kilogram-scale implementation due to streamlined purification [2] [5].
Table 3: Synthetic Route Comparison for N-Substituted Benzodioxolyl Derivatives
Synthetic Method | Reaction Time | Isolated Yield (%) | Purity (%) | Key Limitation |
---|---|---|---|---|
Direct Alkylation | 24h | 70-75 | 88 | Quaternary ammonium impurities |
Reductive Amination | 12h | 78-85 | ≥95 | Sensitivity to pH control |
Ullman Coupling | 48h | 50-55 | 92 | High temperature requirement |
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2